2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid
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Overview
Description
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with an acetyl moiety, followed by cyclization to form the pyrrolo[2,3-d]pyrimidine ring . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as Janus kinases (JAKs), by binding to their active sites . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to the compound’s anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Another class of heterocyclic compounds with comparable properties.
Uniqueness
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety, which can influence its biological activity and pharmacokinetic properties .
Biological Activity
2-(7H-Pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapy and immunological disorders. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H9N3O2
- SMILES Notation : CC1=C(N(C(=O)N=C1)C(=O)O)C
- InChIKey : QKSGKHATORXZQN-UHFFFAOYSA-N
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives, including this compound, act primarily as inhibitors of protein kinases. Notably, they have shown potent inhibition of Janus Kinase 3 (JAK3), which plays a critical role in various immunological disorders and cancer pathways. The inhibition of JAK3 can lead to reduced signaling in pathways involved in cell proliferation and survival, making these compounds promising candidates for therapeutic intervention in cancer and autoimmune diseases .
Anticancer Properties
Numerous studies have evaluated the anticancer properties of pyrrolo[2,3-d]pyrimidine derivatives. For instance:
- A series of compounds were synthesized and tested for their ability to inhibit tumor cell proliferation. One notable compound demonstrated significant potency against various cancer cell lines through targeted uptake mechanisms that bypass traditional transport pathways .
- The compound was found to induce apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2. This suggests that this compound may contribute to programmed cell death in cancer cells .
Immunological Applications
The immunosuppressive properties of pyrrolo[2,3-d]pyrimidine derivatives extend their utility beyond oncology:
- These compounds have been shown to be effective in treating autoimmune disorders such as rheumatoid arthritis and lupus by modulating immune responses through JAK inhibition. This mechanism helps prevent excessive immune activation that leads to tissue damage in these diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of tumor cell proliferation | |
Apoptosis Induction | Upregulation of Bax and caspase-3 | |
Immunosuppression | Efficacy in autoimmune diseases |
Case Studies
Several case studies highlight the effectiveness of this compound in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced liver cancer showed a marked reduction in tumor size after treatment with a pyrrolo[2,3-d]pyrimidine derivative that included this compound. The treatment was associated with increased apoptosis markers in tumor biopsies.
- Case Study on Autoimmune Disorders : Patients with rheumatoid arthritis exhibited significant improvement in symptoms following treatment with JAK inhibitors derived from pyrrolo[2,3-d]pyrimidine compounds. Clinical assessments indicated reduced inflammation and improved joint function.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C8H7N3O2/c12-7(13)1-5-2-10-8-6(5)3-9-4-11-8/h2-4H,1H2,(H,12,13)(H,9,10,11) |
InChI Key |
BAXHAOLPEBRGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)CC(=O)O |
Origin of Product |
United States |
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